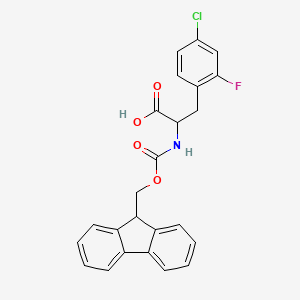

N-Fmoc-4-chloro-2-fluoro-D-phenylalanine

描述

The Expanding Repertoire of Unnatural Amino Acids in Research

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins through chemical synthesis or by engineering the cell's translational machinery. researchgate.net These novel building blocks introduce a vast array of chemical functionalities not found in nature, enabling researchers to create peptides with enhanced therapeutic properties, novel catalytic activities, and unique structural characteristics. researchgate.netnih.gov The applications are diverse, ranging from the development of more stable and potent peptide drugs to the creation of new biomaterials and the study of protein folding and function. nih.gov

Strategic Incorporation of Halogen Atoms in Amino Acid Side Chains

The introduction of halogen atoms, such as fluorine and chlorine, into the side chains of amino acids is a powerful strategy for modulating the physicochemical properties of peptides. nih.gov Halogenation can influence a peptide's conformation, hydrophobicity, and electronic distribution. nih.gov Fluorine, in particular, is often used to enhance metabolic stability and binding affinity due to the strength of the carbon-fluorine bond and its high electronegativity. nih.gov The incorporation of halogenated amino acids can lead to peptides with improved resistance to enzymatic degradation and enhanced permeability across biological membranes. researchgate.net

The Significance of D-Amino Acids in Peptide and Peptidomimetic Design

Nearly all naturally occurring amino acids are in the L-configuration. The incorporation of their mirror images, D-amino acids, into peptides has profound consequences for their structure and function. nih.gov Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. nih.gov This increased stability is a major advantage in the development of peptide-based drugs, as it can lead to a longer duration of action. nih.gov Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity. researchgate.net

N-Fmoc-4-chloro-2-fluoro-D-phenylalanine: A Versatile Building Block in Academic Inquiry

This compound is a commercially available chemimpex.comsigmaaldrich.com derivative of the amino acid phenylalanine that combines the advantages of halogenation and D-chirality. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and stepwise construction of peptide chains. nih.gov The presence of both a chlorine and a fluorine atom on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune peptide-receptor interactions. nih.gov While specific research findings on the direct incorporation of this exact molecule are not extensively detailed in publicly available literature, its design principles suggest its utility in creating peptidomimetics with enhanced stability and tailored biological activity. nih.govchemimpex.com Its application is anticipated in the fields of drug development, particularly for creating therapeutic peptides with improved pharmacokinetic profiles, and in fundamental research to probe the structure and function of peptide-protein interactions. chemimpex.com

Structure

3D Structure

属性

分子式 |

C24H19ClFNO4 |

|---|---|

分子量 |

439.9 g/mol |

IUPAC 名称 |

3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |

InChI 键 |

LTGUFIDCGQXZES-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

产品来源 |

United States |

Incorporation Strategies of N Fmoc 4 Chloro 2 Fluoro D Phenylalanine into Biomolecules

Chemical Ligation and Fragment Condensation Approaches for Peptide Synthesis

The primary route for incorporating N-Fmoc-4-chloro-2-fluoro-D-phenylalanine into a peptide sequence is through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes it highly compatible with modern automated and manual synthesis protocols. nih.govchempep.com

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled step-by-step on a solid resin support. The use of this compound follows the standard Fmoc/tBu strategy. nih.govuci.edu The synthesis cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid, in this case, this compound. This cycle is repeated until the desired peptide sequence is complete. uci.eduyoutube.com

Below is a representative table outlining the key steps in an SPPS cycle for the incorporation of this compound.

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Swelling | The solid support resin is swelled. | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the resin for the reaction. |

| 2. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% piperidine (B6355638) in DMF | Exposes the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess reagents. | DMF, DCM | Purifies the resin-bound peptide for the next step. |

| 4. Coupling | This compound is activated and coupled to the free amine. | Coupling agents (e.g., HCTU, HATU), base (e.g., DIEA), and solvent (DMF) | Forms the peptide bond. |

| 5. Washing | The resin is washed to remove unreacted amino acid and coupling reagents. | DMF, DCM | Purifies the newly extended peptide. |

| 6. Repeat | Steps 2-5 are repeated for each subsequent amino acid in the sequence. | - | Elongates the peptide chain. |

| 7. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | Releases the final peptide product. |

Fragment Condensation: For the synthesis of very long peptides or proteins, a fragment condensation approach is often employed. nih.gov In this strategy, smaller, protected peptide fragments are synthesized independently using SPPS, one of which would contain this compound. These fragments are then coupled together in solution or on a solid support to form the final, larger biomolecule. The use of highly efficient coupling reagents is crucial to minimize racemization at the C-terminal residue of the coupling fragments.

Native Chemical Ligation (NCL): Native Chemical Ligation is a powerful technique for the chemoselective joining of two unprotected peptide fragments. mdpi.comnih.gov One fragment must contain an N-terminal cysteine residue, while the other possesses a C-terminal thioester. While standard NCL requires a cysteine at the ligation site, variations of this method have been developed to allow for ligation at other residues, including phenylalanine. nih.govresearchgate.net To incorporate 4-chloro-2-fluoro-D-phenylalanine via an NCL-based strategy, one would synthesize a peptide fragment with this residue at a non-ligation site using SPPS. This fragment could then be ligated to another peptide fragment to produce the final product.

Site-Specific Genetic Encoding of Halogenated Phenylalanine Analogues in Protein Systems

The site-specific incorporation of unnatural amino acids (uAAs) into proteins in living organisms is a powerful tool for protein engineering. mdpi.com This is achieved by repurposing a codon, typically a stop codon like UAG (amber), and creating an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the uAA. For the incorporation of 4-chloro-2-fluoro-D-phenylalanine, the N-Fmoc group would first need to be removed, as the ribosome only accepts free amino acids.

A significant challenge is the stereospecificity of the ribosome, which strongly discriminates against D-amino acids. researchgate.netnih.gov However, research has demonstrated that it is possible to overcome this barrier. The incorporation of D-amino acids like D-phenylalanine has been achieved by engineering the ribosome itself, specifically by introducing mutations into the 23S rRNA within the peptidyltransferase center (PTC). nih.govnih.gov These mutations can relax the stereochemical constraints of the ribosome, allowing it to accept a D-aminoacyl-tRNA at the A-site and catalyze peptide bond formation. nih.govresearchgate.net

Studies on the incorporation of halogenated phenylalanine analogues, such as p-iodo-L-phenylalanine, have been successful, indicating that the translational machinery can tolerate halogen substitutions on the phenyl ring. mdpi.comresearchgate.net Therefore, the genetic encoding of 4-chloro-2-fluoro-D-phenylalanine would likely require a combination of an evolved, specific aaRS and a mutated ribosome capable of processing D-amino acids.

Engineering of Translational Machinery for Unnatural Amino Acid Integration

The cornerstone of incorporating an unnatural amino acid like 4-chloro-2-fluoro-D-phenylalanine into a protein via the cellular translational machinery is the development of a dedicated aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.govpeptide.com This pair must be "orthogonal," meaning it does not cross-react with any of the endogenous aaRSs or tRNAs in the host organism. peptide.com

The process for engineering the translational machinery would involve several key steps:

Selection of an Orthogonal Pair: A suitable aaRS/tRNA pair from a different species (e.g., from an archaeon for use in E. coli) is chosen as a starting point.

Creation of a Synthetase Library: The active site of the chosen aaRS is subjected to saturation mutagenesis to create a large library of enzyme variants with altered substrate specificities. beilstein-journals.org

Selection and Screening: A dual-selection strategy is typically employed. A positive selection step ensures that the synthetase can charge the orthogonal tRNA with an amino acid in response to a repurposed codon (e.g., an amber stop codon) in a reporter gene. A negative selection step then eliminates any synthetases that recognize and charge the tRNA with any of the 20 canonical amino acids. beilstein-journals.org This process isolates synthetase variants that are specific for the desired unnatural amino acid, in this case, 4-chloro-2-fluoro-D-phenylalanine.

For the incorporation of a D-amino acid, additional engineering may be necessary. The affinity of elongation factor Tu (EF-Tu) for the D-aminoacyl-tRNA can be a limiting factor. Furthermore, the ribosome may stall after the incorporation of one or more D-amino acids. The co-expression of Elongation Factor P (EF-P) has been shown to help resolve this stalling and enable the translation of peptides containing consecutive D-amino acids. researchgate.net

Enzymatic Methods for the Synthesis of Modified Peptides

Enzymatic peptide synthesis offers a green and highly stereospecific alternative to chemical methods. Proteases such as papain and subtilisin, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to form them under specific, kinetically controlled conditions.

These enzymes have been shown to accept a range of unnatural amino acids as substrates, including D-isomers, although often with lower efficiency than their natural L-counterparts. chempep.commdpi.com The synthesis would typically involve the coupling of an N-protected amino acid ester (the acyl donor) with a free amino acid or peptide (the acyl acceptor or nucleophile).

For the incorporation of 4-chloro-2-fluoro-D-phenylalanine, a potential enzymatic approach is outlined below:

| Component | Description | Example |

| Enzyme | A protease with broad substrate specificity. | Papain or Subtilisin |

| Acyl Donor | An N-protected ester of the amino acid to be incorporated. | Z-4-chloro-2-fluoro-D-phenylalanine-OMe |

| Nucleophile | The amino acid or peptide to which the new residue will be attached. | An unprotected L-amino acid or peptide fragment |

| Solvent System | Often a mixture of aqueous buffer and organic solvent to favor synthesis over hydrolysis. | DMF-phosphate buffer |

| Reaction Control | Kinetic control is used, where the reaction is stopped before the product is hydrolyzed by the enzyme. | pH-stat to maintain optimal pH for synthesis |

While the enzymatic incorporation of this specific di-halogenated D-amino acid has not been extensively documented, the known promiscuity of certain proteases suggests that this is a viable strategy for creating short peptides containing this unique residue. chempep.com

Structural and Conformational Impact of N Fmoc 4 Chloro 2 Fluoro D Phenylalanine in Peptides and Proteins

Influence of Halogenation on Peptide Backbone and Side-Chain Conformation

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, thereby influencing the conformation of the peptide backbone and the amino acid side chain. nih.gov The high electronegativity of fluorine and chlorine modifies the aromatic ring's charge distribution, affecting intra- and intermolecular interactions. nih.gov

Fluorination, in particular, can modulate various properties including acidity, basicity, hydrophobicity, and molecular geometry. nih.gov While often considered isosteric to hydrogen, fluorine's introduction can lead to substantial changes in the chemical properties of peptides. nih.gov These changes can influence protein folding, stability, and interactions. rsc.org For instance, the substitution of hydrogen with fluorine can alter the conformational landscape of the amino acid side chain. The introduction of a polar C-F bond can create opportunities for dipolar interactions within hydrophobic binding pockets, potentially enhancing binding affinity. nih.gov

| Halogen Substitution | Primary Effect | Conformational Impact | Reference |

|---|---|---|---|

| Fluorine | High electronegativity, small size | Modulates hydrophobicity, alters side-chain conformation, can enhance thermal stability. | nih.gov |

| Chlorine | Larger size, good polarizability | Can participate in halogen bonding, increases hydrophobicity. | nih.gov |

| Di-halogenation (general) | Synergistic electronic effects | Enhances stacking interactions, alters aggregation kinetics and morphology of fibrils. | nih.govresearchgate.net |

Role of D-Configuration on Peptide Secondary Structure Propensity

The stereochemistry of amino acids is a fundamental determinant of peptide secondary structure. While proteins are almost exclusively composed of L-amino acids, the incorporation of D-amino acids imposes distinct conformational constraints. psu.edu A D-amino acid has a propensity to adopt dihedral angles (φ, ψ) in the left-handed helical region (αL) of the Ramachandran plot, which is the mirror image of the right-handed (αR) region favored by L-amino acids. psu.edu

This intrinsic preference makes D-amino acids potent disruptors of canonical secondary structures like α-helices, which are right-handed. acs.orgresearchgate.net The introduction of a single D-amino acid, particularly one with a bulky side chain like phenylalanine, can act as a strong helix destabilizer. acs.org Instead of promoting helices, D-amino acids are well-known inducers of reverse turns, particularly β-turns. psu.edunih.gov Specific types of β-turns, such as type I' and type II', are stabilized by a D-amino acid at the i+1 or i+2 position of the turn sequence. nih.gov This ability to nucleate turns can be exploited to design peptides with specific folded conformations, such as β-hairpins. nih.gov

The helix-destabilizing effect is dependent on the specific D-amino acid side chain. A study on the impact of 19 different D-amino acids on a model helical peptide classified them based on their destabilizing strength.

| Destabilizing Strength | D-Amino Acid Examples | Structural Implication | Reference |

|---|---|---|---|

| Weak | D-His, D-Asp, D-Ser | Minor disruption to helical structure. | acs.org |

| Medium | D-Leu, D-Ala, D-Trp | Moderate disruption, may induce local unfolding. | acs.org |

| Strong | D-Phe, D-Val, D-Tyr, D-Pro | Significant disruption, promotes turn-like structures. | acs.org |

Therefore, incorporating N-Fmoc-4-chloro-2-fluoro-D-phenylalanine into a peptide sequence is highly likely to disrupt α-helical structures and promote the formation of β-turns. acs.orgnih.gov

Halogen Bonding Interactions in this compound Containing Peptides

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic partner (a Lewis base) such as an oxygen, nitrogen, or sulfur atom. researchgate.net This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen: I > Br > Cl > F. researchgate.net

In peptides containing 4-chloro-2-fluoro-D-phenylalanine, both chlorine and fluorine atoms are potential participants in such interactions. While fluorine is highly electronegative, it is generally considered a poor halogen bond donor. researchgate.net Chlorine, however, can form moderately strong halogen bonds. Computational and experimental studies have shown that a chlorine atom on an aromatic ring can form a stabilizing interaction with a carbonyl oxygen of a peptide backbone or side chain. acs.org The geometry of this interaction is highly directional, with the C-Cl···O angle typically approaching 180°. acs.orgnih.gov

The presence of the electron-withdrawing fluorine atom at the ortho position (C2) can further polarize the C-Cl bond at the C4 position, potentially enhancing the σ-hole on the chlorine atom and strengthening its capacity as a halogen bond donor. These C-Cl···O interactions can act as an additional stabilizing force, working in concert with hydrogen bonds to define and rigidify peptide conformations, such as β-hairpins. acs.org In crystal structures, halogen bonds have been shown to occur orthogonally to hydrogen bonds, both sharing a carbonyl oxygen acceptor, thereby playing a crucial role in the formation of complex supramolecular networks. nih.govresearchgate.net

Effects on Peptide Folding and Supramolecular Assembly Dynamics

The self-assembly of peptides into higher-order structures like fibrils, nanotubes, and hydrogels is driven by a complex interplay of non-covalent forces. The this compound residue brings multiple powerful drivers of self-assembly.

The N-terminal Fmoc group is a key driver of supramolecular assembly. rsc.org Its large, planar, and aromatic fluorenyl moiety promotes strong π-π stacking interactions, which are a primary force in the formation of fibrillar networks and hydrogels. acs.orgnih.govnih.gov This process often involves the organization of the peptide backbones into β-sheets, with the Fmoc groups stacking along the edges of the sheets. nih.gov

The halogenated phenyl ring contributes to these dynamics in several ways. Firstly, halogenation increases the hydrophobicity of the phenylalanine side chain, which can enhance the driving force for aggregation in aqueous environments. nih.gov Secondly, the halogenated phenyl rings can participate in their own π-π stacking interactions, further stabilizing the assembled structure. rsc.org The specific halogenation pattern influences the kinetics of fibril formation and the final morphology of the aggregates. nih.gov Studies on the self-assembly of Fmoc-phenylalanine derivatives show that they readily form hydrogels, and this behavior can be tuned by substitutions on the phenyl ring. rsc.orgnih.govrsc.org The combination of Fmoc-driven π-stacking, hydrogen bonding between peptide backbones, and interactions involving the halogenated side chains leads to the formation of stable, three-dimensional networks capable of entrapping large amounts of water to form hydrogels. nih.govmdpi.com

Modulation of Amide Bond cis/trans Isomerization in Prolyl-Containing Sequences by Fluorine Substitution

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to readily adopt both cis and trans conformations. The interconversion between these two isomers is often a slow, rate-limiting step in protein folding. nih.govnih.gov The introduction of fluorine atoms on residues adjacent to proline can significantly influence the kinetics and thermodynamics of this isomerization process.

Fluorine's strong electron-withdrawing nature can affect the electronic properties of the peptide backbone. When a fluorinated residue, such as 4-chloro-2-fluoro-D-phenylalanine, is positioned next to a proline, the inductive effect of the fluorine atom can be transmitted to the adjacent prolyl amide bond. nih.gov This effect can lower the double-bond character of the C-N amide bond, thereby reducing the energy barrier for rotation and accelerating the rate of cis/trans isomerization. nih.gov

This phenomenon has been extensively studied with fluorinated prolines, where stereospecific fluorination at the C4 position can strongly bias the amide bond towards either the cis or trans conformation. nih.gov While the effect of a neighboring fluorinated residue is more subtle, it follows the same principle. By lowering the kinetic barrier to isomerization, the incorporation of a fluorinated amino acid can help a peptide chain more rapidly find its thermodynamically most stable conformation, effectively acting as a "superfolder." nih.gov Therefore, placing this compound next to a proline residue in a peptide sequence could be a strategy to accelerate folding processes that are limited by slow prolyl isomerization.

Molecular Recognition and Interaction Studies Utilizing N Fmoc 4 Chloro 2 Fluoro D Phenylalanine

Probing Protein-Ligand and Protein-Protein Interactions with Fluorinated Phenylalanine Analogues

The amino acids tryptophan, methionine, and particularly phenylalanine are frequently found at the interfaces of protein-protein interactions, making them key targets for modulation. nih.gov By replacing a native phenylalanine with a fluorinated analogue like 4-fluoro-D-phenylalanine, researchers can systematically study the contribution of specific aromatic interactions to the stability of protein-ligand and protein-protein complexes. nih.govchemimpex.com For instance, the incorporation of fluorinated amino acids can enhance the stability and biological activity of the resulting peptides. chemimpex.com This approach has been instrumental in exploring neuropeptide interactions and signaling pathways, providing valuable insights into potential therapeutic targets. chemimpex.com The use of these building blocks in combinatorial chemistry facilitates the rapid screening of peptide libraries to discover new bioactive molecules with high specificity. chemimpex.com

Analysis of the Electrostatic and Hydrophobic Contributions of Halogen Atoms to Binding Affinity

The halogen atoms—chlorine and fluorine—on the phenyl ring of N-Fmoc-4-chloro-2-fluoro-D-phenylalanine significantly modulate its interaction profile by altering both electrostatic and hydrophobic properties. Fluorine, with its high electronegativity, acts as an electron-withdrawing group, which reduces the electron density in the aromatic system. nih.gov This alteration of the electrostatic potential can weaken cation-π interactions, which are often important for binding. nih.gov For example, penta-fluoro phenylalanine is estimated to have only about 12–34% of the cation-π binding potential of a native phenylalanine. nih.gov The reduction in binding energy for perfluorinated ligands is often linked to the electron-withdrawing power of fluorine, which diminishes the ligand's dipole moment. nih.govnasa.gov

Conversely, halogenation increases the hydrophobicity of the phenyl ring. In cases where a ligand binds to a nonpolar, hydrophobic pocket of a protein, this increased hydrophobicity can lead to enhanced binding affinity. nih.gov A study on the inhibition of carboxypeptidase A found that para-fluoro-D-phenylalanine was a more potent inhibitor than its non-halogenated analogue, D-phenylalanine, primarily due to the increased hydrophobic character of the protein-ligand interface. nih.gov

Chlorine and fluorine also differ in their ability to form specific, directed interactions. While fluorine is considered a weak hydrogen bond acceptor, chlorine can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species (at a region known as the σ-hole) and interacts with a nucleophile like a backbone carbonyl oxygen. nih.govacs.org This interaction, with C-Cl···O angles approaching 180°, can contribute significantly to binding affinity and specificity. acs.org Therefore, the combination of 4-chloro and 2-fluoro substitutions provides a unique electronic and steric profile to probe binding pockets, balancing general hydrophobic effects with the potential for specific halogen bonding.

Table 1: Impact of Phenylalanine Halogenation on Binding Interactions This interactive table summarizes the influence of halogen substituents on binding characteristics based on findings from referenced studies.

| Feature | Fluorine Substitution | Chlorine Substitution |

|---|---|---|

| Electrostatic Effect | Strongly electron-withdrawing; reduces cation-π potential. nih.gov | Electron-withdrawing; modulates electronic density. rsc.org |

| Hydrophobic Contribution | Increases hydrophobicity of the binding interface. nih.govnih.gov | Increases hydrophobicity. |

| Specific Interactions | Weak hydrogen bond acceptor. nih.gov | Capable of forming halogen bonds with Lewis bases (e.g., carbonyl oxygen). acs.org |

| Impact on Binding Affinity | Context-dependent; can increase affinity in hydrophobic pockets nih.gov or decrease it if cation-π interactions are dominant. nih.gov | Can enhance affinity through favorable hydrophobic and/or halogen bonding interactions. acs.org |

Impact of Halogenation on Enzymatic Activity and Substrate Specificity Mechanisms

The introduction of halogen atoms into amino acid substrates or inhibitors can profoundly affect their interaction with enzymes, thereby altering enzymatic activity and specificity. These modifications can influence binding affinity, the stability of the enzyme-ligand complex, and the catalytic process itself. The use of halogenated phenylalanine derivatives is a valuable strategy in pharmaceutical research for developing new drugs that target specific enzymes. chemimpex.com

For example, studies with the zinc protease carboxypeptidase A demonstrated that para-fluoro-D-phenylalanine is a significantly better inhibitor than both D-phenylalanine and D-tyrosine. nih.gov This enhanced inhibition was attributed predominantly to the increased hydrophobic character of the fluorinated ligand, which improved its fit and interaction within the S1' hydrophobic pocket of the enzyme. nih.gov This highlights how halogenation can be used to fine-tune the potency of an enzyme inhibitor.

Investigating Receptor-Ligand Recognition through Stereochemical Modifications

The use of the D-stereoisomer of an amino acid is a critical stereochemical modification for investigating receptor-ligand interactions. acs.org Most endogenous peptides are composed of L-amino acids and are susceptible to rapid degradation by proteases in biological systems. By incorporating a D-amino acid, such as in N-Fmoc-4-chloro-D-phenylalanine, researchers can synthesize peptides that are resistant to this enzymatic breakdown. chemimpex.comacs.org This increased stability enhances the peptide's lifetime, allowing for more robust studies of its interaction with its target receptor. acs.org

The stereochemistry of a ligand is often crucial for high-affinity binding and receptor activation. Many receptors exhibit a high degree of stereospecificity, meaning they preferentially bind one stereoisomer over the other. Studies on receptors that recognize D-amino acid-containing peptides (DAACPs) have shown that the D-residue is often critical for function and receptor specificity. acs.org By synthesizing and testing both the L- and D-isomers of a peptide ligand, scientists can probe the three-dimensional architecture of the receptor's binding pocket. acs.org The ability of a receptor to accommodate the bulkier, halogenated D-phenylalanine side chain provides specific information about the size, shape, and chemical nature of the binding site. This makes N-Fmoc-4-chloro-D-phenylalanine a valuable tool for mapping receptor-ligand recognition sites and for designing potent and selective peptide-based therapeutics. chemimpex.com

Biophysical and Spectroscopic Characterization of N Fmoc 4 Chloro 2 Fluoro D Phenylalanine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis, with Emphasis on 19F NMR

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, providing high sensitivity without the need for isotopic enrichment. Its chemical shift is exceptionally sensitive to the local electronic environment, spanning a range of over 800 ppm. This sensitivity means that even subtle changes in the conformation of a peptide, its binding to a target, or alterations in solvent exposure can induce significant and easily detectable changes in the ¹⁹F NMR signal.

When N-Fmoc-4-chloro-2-fluoro-D-phenylalanine is incorporated into a peptide, the single ¹⁹F nucleus acts as a non-perturbative local probe. The resulting ¹⁹F NMR spectrum provides key parameters:

Chemical Shift (δ): The precise chemical shift of the fluorine atom provides a fingerprint of its immediate surroundings. Changes in protein folding, ligand binding, or post-translational modifications that alter the environment around the fluoro-phenylalanine residue can be monitored by observing shifts in the ¹⁹F signal.

Coupling Constants (J): Spin-spin coupling between the ¹⁹F nucleus and nearby protons (e.g., ³J(FH) to the aromatic ring protons) can provide valuable dihedral angle constraints, helping to define the conformation of the side chain.

While specific NMR data for peptides containing this compound is not extensively published, the principles are well-established from studies of other fluorinated phenylalanine analogs. For instance, research on proteins labeled with 4-fluorophenylalanine has demonstrated the ability of ¹⁹F NMR to map conformational changes across the entire protein structure upon activation or ligand binding.

Table 1: Expected ¹⁹F NMR Parameters and Their Structural Interpretation

| Parameter | Typical Information Gained | Significance for this compound |

|---|---|---|

| Chemical Shift (δ) | Local polarity, solvent exposure, aromatic ring stacking, hydrogen/halogen bonding. | Reports on the precise location and environment of the substituted phenyl ring within the biomolecule's 3D structure. |

| ¹H-¹⁹F Coupling (J) | Through-bond and through-space proximity, dihedral angle constraints. | Helps define the rotational conformation (χ angles) of the 4-chloro-2-fluoro-phenyl side chain. |

| Relaxation (T₁, T₂) | Molecular motion (dynamics) on pico- to millisecond timescales. | Reveals the flexibility of the side chain, which can be critical for molecular recognition and binding entropy. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and widely used technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary source of the CD signal in the far-UV region (typically 190-250 nm), and different secondary structures give rise to characteristic spectra.

The incorporation of a non-canonical amino acid like this compound can significantly influence the secondary structure of a peptide. Its bulky, aromatic side chain and D-configuration can act as a "turn-inducer" or, conversely, disrupt canonical structures like α-helices or β-sheets.

CD spectroscopy is the ideal tool to quantify these effects. For example, a peptide designed to be helical might show a significant loss of its characteristic double minima at ~222 and ~208 nm upon substitution with this residue. Conversely, its incorporation could stabilize a specific β-turn conformation, leading to a different characteristic CD signal. Aromatic side chains themselves can contribute to the CD signal, which may require correction using established methods for accurate secondary structure analysis. nih.gov

Although specific CD spectra for biomolecules containing this compound are not prominently available, the methodology is straightforward. Researchers would compare the CD spectrum of the modified peptide against an unmodified control peptide to directly determine the structural impact of the substitution. Such studies are often performed in various solvents, such as membrane-mimicking trifluoroethanol (TFE), to assess conformational propensities in different environments. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Elucidation

To obtain a definitive, high-resolution three-dimensional structure of a biomolecule, X-ray crystallography and, for larger complexes, cryo-electron microscopy (cryo-EM) are the gold-standard techniques. These methods provide precise atomic coordinates of the peptide or protein, revealing intricate details of its conformation and intermolecular interactions.

If a peptide containing this compound could be crystallized, X-ray diffraction analysis would unambiguously determine:

The precise conformation of the 4-chloro-2-fluoro-phenyl side chain, including the torsion angles defining its orientation relative to the peptide backbone.

The role of the halogen atoms in crystal packing or intermolecular interactions, such as halogen bonding (C-Cl···O/N or C-F···O/N), which can be a crucial design element in supramolecular chemistry.

The conformation of the Fmoc group if it remains on the final molecule.

While a crystal structure for a biomolecule containing this compound is not publicly available, data for the related compound Fmoc-4-chloro-L-phenylalanine illustrates the type of detailed information that can be obtained.

Table 2: Illustrative Crystallographic Data for the Related Compound Fmoc-4-chloro-L-phenylalanine

| Parameter | Value |

|---|---|

| Formula | C₂₄H₂₀ClNO₄ |

| Space Group | P 1 2₁ 1 |

| a (Å) | 13.168 |

| b (Å) | 4.8390 |

| c (Å) | 17.400 |

| β (°) | 111.41 |

Data sourced from the Crystallography Open Database, entry 7227713.

This data provides the exact dimensions of the unit cell, the fundamental repeating unit of the crystal. A full structural solution would provide the coordinates for every atom, offering unparalleled insight into its stereochemistry and packing. Cryo-EM would be the method of choice for larger proteins or complexes containing this residue, providing a 3D density map into which the amino acid's structure can be fitted.

Advanced Spectroscopic Techniques for Probing Intermolecular Interactions (e.g., Vibrational Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a sensitive method for probing the functional groups within a molecule and the non-covalent interactions they participate in, such as hydrogen bonding. nih.gov For Fmoc-amino acids and the peptides derived from them, FTIR is highly informative. mdpi.comresearchgate.net

The structure of this compound contains several IR-active groups whose vibrational frequencies are sensitive to their environment. When this amino acid is incorporated into a self-assembling peptide or a protein, changes in these frequencies can be monitored to understand intermolecular organization. semanticscholar.org

Key vibrational bands include:

Amide I (1600-1700 cm⁻¹): Primarily C=O stretching of the peptide backbone. The exact frequency of this band is a well-known indicator of secondary structure (e.g., ~1655 cm⁻¹ for α-helix, ~1630 cm⁻¹ for β-sheet).

Amide II (~1510-1580 cm⁻¹): A combination of N-H bending and C-N stretching. Its position is also sensitive to secondary structure and hydrogen bonding.

Fmoc Group Vibrations: The aromatic rings of the fluorenyl group have characteristic absorption bands (e.g., in the 730-950 cm⁻¹ and 3000-3100 cm⁻¹ regions), and π-π stacking interactions can cause shifts in these peaks. nih.govmdpi.com

C-Cl and C-F Vibrations: The carbon-halogen bonds will have characteristic stretching frequencies in the fingerprint region of the IR spectrum. Changes in the position or intensity of these bands could indicate the formation of halogen bonds, a specific type of intermolecular interaction.

By comparing the FTIR spectrum of the peptide in a monomeric state (e.g., in a non-polar solvent) versus an aggregated or folded state (e.g., in aqueous buffer or as a hydrogel), researchers can deduce specific information about the hydrogen and halogen bonding networks that stabilize the final structure.

Table 3: Characteristic FTIR Absorption Bands for Fmoc-Amino Acid Based Systems

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Information |

|---|---|---|

| O-H Stretch (Carboxyl) | 3300-3500 (broad) | Presence of carboxylic acid groups, hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Aromatic rings of the Fmoc and phenylalanine groups. |

| Carbonyl (C=O) Stretch | 1690-1710 | Carboxyl group C=O, sensitive to hydrogen bonding. semanticscholar.org |

| Amide I (C=O Stretch) | 1630-1695 | Peptide backbone conformation (secondary structure). mdpi.com |

| Amide II (N-H Bend, C-N Stretch) | 1510-1580 | Peptide backbone conformation and H-bonding. |

| Aromatic Ring Modes | 730-950 | Fingerprint of the Fmoc and substituted phenyl groups. nih.gov |

Computational Chemistry and Molecular Modeling of N Fmoc 4 Chloro 2 Fluoro D Phenylalanine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For halogenated phenylalanine analogues, DFT calculations can elucidate how the type, number, and position of halogen substituents influence the molecule's properties.

Halogen substitution on the aromatic ring of phenylalanine significantly alters the electronic landscape of the molecule. The high electronegativity of fluorine and chlorine atoms leads to a redistribution of electron density, which can be quantified through DFT calculations. nih.gov Studies on similar halogenated aromatic compounds have shown that these substitutions can reduce the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, thereby affecting the molecule's reactivity and charge transfer characteristics. nih.gov

For N-Fmoc-4-chloro-2-fluoro-D-phenylalanine, the presence of both chlorine at the para-position and fluorine at the ortho-position creates a complex electronic environment. DFT calculations would be instrumental in determining the precise impact of this specific substitution pattern on properties such as the molecular dipole moment, electrostatic potential, and aromaticity. researchgate.net For instance, the introduction of electron-withdrawing fluorine and chlorine atoms is expected to modulate the σ-hole on the halogen atoms, a key feature in halogen bonding. nih.gov

Table 1: Calculated Electronic Properties of Phenylalanine Analogues This table presents hypothetical data based on general trends observed in DFT studies of similar compounds, as direct computational data for this compound is not readily available in the provided search results.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| D-Phenylalanine | -6.5 | -1.2 | 5.3 | 2.1 |

| 4-Chloro-D-phenylalanine | -6.7 | -1.5 | 5.2 | 2.8 |

| 2-Fluoro-D-phenylalanine | -6.8 | -1.4 | 5.4 | 3.5 |

| 4-Chloro-2-fluoro-D-phenylalanine | -6.9 | -1.6 | 5.3 | 4.2 |

Molecular Dynamics (MD) Simulations for Peptide and Protein Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational dynamics of biomolecules, such as peptides and proteins, over time. acs.org Incorporating this compound into a peptide sequence can significantly influence its folding, stability, and intermolecular interactions.

The Fmoc (fluorenylmethyloxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis, is known to promote self-assembly through π-π stacking interactions. acs.org MD simulations can reveal how the halogen substituents on the phenylalanine ring modulate these interactions. The altered electrostatic potential and hydrophobicity of the halogenated phenylalanine can either enhance or disrupt the packing of peptide chains, affecting the formation of larger aggregates like nanofibers or hydrogels. acs.orgacs.org

Furthermore, when incorporated into a protein, the unique steric and electronic properties of this compound can alter the local and global protein structure. MD simulations allow for the exploration of the conformational space available to the modified protein, identifying preferred rotameric states of the halogenated side chain and its interactions with neighboring residues. fao.orgnih.gov These simulations can provide insights into how such modifications impact protein stability and function. fao.orgnih.gov For example, studies on other halogenated phenylalanine analogues have shown that they can influence the formation of amyloid fibrils. acs.org

Table 2: Key Interactions Observed in MD Simulations of Peptides Containing Halogenated Phenylalanine Analogues This table is a representative summary based on findings from MD simulations of similar halogenated peptides.

| Interaction Type | Description | Potential Impact on Peptide Assembly |

|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of the Fmoc groups and the phenylalanine side chains. | Can drive the self-assembly of peptides into ordered structures. acs.org |

| Halogen Bonding | Interaction between the electrophilic region of the chlorine atom and a nucleophilic atom (e.g., backbone carbonyl oxygen). | Can provide additional stability to the assembled structure. acs.org |

| Hydrophobic Interactions | The halogenated phenyl ring can alter the hydrophobicity of the peptide. | Can influence the kinetics and thermodynamics of peptide aggregation. acs.org |

| Steric Effects | The size of the chlorine and fluorine atoms can influence the packing of peptide chains. | Can lead to different morphologies of the self-assembled structures. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Reaction Mechanism Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical reactions in large systems like enzymes or peptides in solution. In a QM/MM simulation, the chemically active region (e.g., the reacting atoms) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the peptide and solvent) is described by a more computationally efficient MM force field.

While direct QM/MM studies on this compound are not extensively documented, this methodology would be ideal for investigating reactions involving this compound. For example, QM/MM simulations could be used to study the mechanism of peptide bond formation or cleavage when this unnatural amino acid is part of a peptide chain. The QM region would include the atoms directly involved in the bond-making or bond-breaking process, allowing for an accurate description of the electronic changes that occur during the reaction.

Furthermore, QM/MM approaches can be used to explore the influence of the halogen atoms on the reactivity of the amino acid. The electron-withdrawing nature of the chlorine and fluorine atoms can affect the acidity of the alpha-proton and the nucleophilicity of the amino group, which could be quantitatively assessed through QM/MM calculations of reaction energy profiles.

In Silico Design and Prediction of Halogen Bond Formation and its Energetics

Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength and directionality of halogen bonds make them attractive for rational drug design and materials engineering. The presence of a chlorine atom in this compound makes it a potential halogen bond donor.

In silico methods are crucial for predicting and characterizing halogen bonds. Computational studies can predict the presence and strength of the σ-hole on the chlorine atom, which is influenced by the electron-withdrawing fluorine atom on the same ring. nih.gov The fluorine atom is expected to enhance the positive electrostatic potential on the chlorine, thereby strengthening its halogen bonding capability. nih.gov

Computational tools can be used to screen for potential halogen bond acceptors in a protein binding pocket or in a self-assembled peptide structure. By modeling the interaction of this compound with various Lewis bases (e.g., backbone carbonyls, carboxylate side chains), it is possible to predict the geometry and energetics of potential halogen bonds. Quantum chemical calculations can provide accurate estimates of the interaction energies, which can be in the range of 5-18 kJ/mol for chlorine···oxygen contacts. This predictive power allows for the in silico design of peptides and proteins with enhanced stability or specific binding properties mediated by halogen bonds.

Table 3: Predicted Halogen Bond Properties for 4-Chloro-2-fluoro-D-phenylalanine This table presents hypothetical data based on computational studies of similar halogenated aromatic systems.

| Halogen Bond Donor | Halogen Bond Acceptor | Predicted Interaction Energy (kJ/mol) | Predicted Bond Distance (Å) | Predicted Bond Angle (C-Cl···O) |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-phenyl ring | Carbonyl Oxygen (e.g., from peptide backbone) | 8 - 12 | 3.0 - 3.2 | ~165° |

| 4-Chloro-2-fluoro-phenyl ring | Carboxylate Oxygen (e.g., from Asp or Glu side chain) | 10 - 15 | 2.9 - 3.1 | ~170° |

Applications in Advanced Chemical Biology and Protein Engineering Research

N-Fmoc-4-chloro-2-fluoro-D-phenylalanine as a Conformational Probe in Peptides and Proteins

The unique structural features of this compound make it an invaluable tool for investigating the conformational dynamics of peptides and proteins. The presence of both chlorine and fluorine atoms on the phenyl ring introduces distinct electronic and steric properties that can be exploited as sensitive probes of the local microenvironment.

The fluorine atom, with its characteristic 19F nuclear magnetic resonance (NMR) signature, allows for high-resolution studies of peptide and protein conformation in solution. nih.gov 19F NMR is a powerful technique for probing protein structure and conformational changes due to the high sensitivity of the 19F nucleus and the absence of background signals in biological systems. nih.gov By incorporating 4-chloro-2-fluoro-D-phenylalanine at specific sites, researchers can monitor conformational transitions, ligand binding events, and protein folding pathways with exceptional clarity. nih.govuzh.chnih.gov

Furthermore, the D-configuration of this amino acid introduces a significant conformational constraint, forcing the peptide backbone into specific orientations that can help to stabilize particular secondary structures, such as β-turns or helical motifs. nih.govnih.gov The interplay between the halogen atoms and the D-stereocenter provides a unique handle to dissect the forces that govern peptide and protein folding and recognition processes.

Engineering Peptides and Proteins with Enhanced Conformational Stability and Modulated Activity

The incorporation of this compound into peptide and protein sequences can significantly enhance their conformational stability and modulate their biological activity. The inherent resistance of D-amino acids to proteolytic degradation is a key advantage, leading to peptides with longer circulating half-lives, a crucial attribute for therapeutic applications. nih.govnih.gov

The introduction of this unnatural amino acid can also profoundly influence the biological activity of peptides. mdpi.com The altered side-chain electronics and stereochemistry can lead to enhanced receptor binding affinity, improved selectivity, or even novel biological functions. acs.org For instance, the substitution of a natural L-amino acid with 4-chloro-2-fluoro-D-phenylalanine can alter the peptide's interaction with its target protein, potentially leading to more potent agonism or antagonism. acs.org

Design of Peptidomimetics with Stereochemically Defined and Halogen-Modified Residues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.com this compound is an excellent building block for the design of sophisticated peptidomimetics due to its unique combination of features. nih.gov

The D-stereochemistry and the halogen substitutions provide a means to create novel peptide backbone scaffolds with well-defined three-dimensional structures. nih.gov These stereochemical constraints can be used to lock the peptidomimetic into a bioactive conformation, thereby increasing its potency and selectivity. nih.govresearchgate.net

The halogen atoms can also be used to fine-tune the electronic properties and lipophilicity of the peptidomimetic, which can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov By strategically placing halogen atoms, medicinal chemists can optimize the pharmacokinetic properties of peptidomimetics, leading to the development of more effective drug candidates. nih.gov

Development of Unnatural Amino Acid-Based Tools for Biochemical Assays and Mechanistic Investigations

The unique properties of this compound can be leveraged to develop novel tools for biochemical assays and to investigate the mechanisms of enzymatic reactions. The fluorine atom can serve as a sensitive reporter group for fluorescence-based assays or as a handle for the attachment of other probes. nih.gov

Furthermore, the incorporation of this unnatural amino acid into enzyme substrates can provide valuable insights into enzyme-substrate interactions and catalytic mechanisms. The altered steric and electronic properties of the halogenated phenyl ring can be used to probe the active site of an enzyme and to identify key residues involved in substrate binding and catalysis.

The development of peptides and proteins containing 4-chloro-2-fluoro-D-phenylalanine also opens up new avenues for the creation of potent and selective enzyme inhibitors. By designing peptidomimetics that mimic the transition state of an enzymatic reaction, it is possible to develop highly effective inhibitors with therapeutic potential.

Elucidating Structure-Activity Relationships in Bioactive Peptides through Halogen and D-Amino Acid Substitutions

Understanding the relationship between the structure of a peptide and its biological activity is crucial for the rational design of new and improved therapeutic agents. nih.gov The systematic substitution of natural amino acids with this compound provides a powerful strategy for elucidating these structure-activity relationships (SARs). nih.gov

By replacing specific amino acid residues with this unnatural analogue, researchers can probe the importance of side-chain hydrophobicity, aromaticity, and stereochemistry for biological activity. acs.org The introduction of halogen atoms at defined positions on the phenyl ring allows for a systematic investigation of the role of electronic effects on peptide-receptor interactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。